molecular formula C17H20N2O B4423359 N-(2-ETHYLPHENYL)-N'-PHENETHYLUREA

N-(2-ETHYLPHENYL)-N'-PHENETHYLUREA

Cat. No.: B4423359
M. Wt: 268.35 g/mol
InChI Key: ZDBILJHIGJGEEO-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group attached to the phenyl ring and a phenethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 2-ethylphenyl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

On an industrial scale, the production of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The raw materials, 2-ethylphenyl isocyanate and phenethylamine, are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.

    Industry: It is used as a precursor in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is not fully understood. studies have shown that it may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it may activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA: Similar structure with an ethoxy group instead of an ethyl group.

    N-(2-METHYLPHENYL)-N’-PHENETHYLUREA: Similar structure with a methyl group instead of an ethyl group.

    N-(2-CHLOROPHENYL)-N’-PHENETHYLUREA: Similar structure with a chloro group instead of an ethyl group.

Uniqueness

N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-15-10-6-7-11-16(15)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBILJHIGJGEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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